(5E)-2-mercapto-5-(2-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Overview
Description
Scientific Research Applications
Antimicrobial Activity : Research conducted by Desai et al. (2021) focused on the synthesis of novel imidazolone derivatives, including those with a 2-nitrobenzylidene substituent. These compounds were evaluated for their antimicrobial properties against bacterial and fungal strains such as Candida albicans and Aspergillus clavatus. The research highlights the potential of these derivatives in developing new antimicrobial agents (Desai, Wadekar, Mehta, & Pandit, 2021).
Synthesis for Antihypertensive Drugs : Saemian et al. (2012) developed a convenient method for synthesizing radiolabeled imidazole derivatives, including the key synthetic intermediate (2-mercapto-1-(4-nitrobenzyl)-1H-imidazol-5-yl)methanol-[2-14C]. This intermediate was used to create nonpeptide angiotensin II receptor antagonists, suggesting its significance in the synthesis of antihypertensive drugs (Saemian, Shirvani, Oliyaee, & Javaheri, 2012).
Crystal Structure Analysis : The work of Gomes et al. (2019) provides insights into the crystal structure of a 1:1 epimeric mixture of related imidazolidin-4-one compounds, which were derived from initial reactions involving a 4-nitrobenzylidine derivative. This research contributes to the structural understanding of these complex molecules, which is crucial for their potential applications (Gomes, Low, Wardell, de Souza, & Da Costa, 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes likeCOX-2 , 5-LOX , and H+/K+ ATPase . These enzymes play crucial roles in inflammation and gastric acid secretion, suggesting that this compound may have potential anti-inflammatory and gastroprotective effects.
Mode of Action
For instance, by inhibiting COX-2 and 5-LOX, it could potentially reduce the production of pro-inflammatory mediators .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , given the potential targets mentioned above. This pathway is involved in the production of various inflammatory mediators. By inhibiting key enzymes in this pathway, the compound could potentially reduce inflammation .
Pharmacokinetics
Similar compounds have been shown to have good drug-like properties, suggesting that this compound may also have favorable adme properties .
properties
IUPAC Name |
5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15-13(10-11-6-4-5-9-14(11)19(21)22)17-16(23)18(15)12-7-2-1-3-8-12/h1-10H,(H,17,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQHWICCDUVBFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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